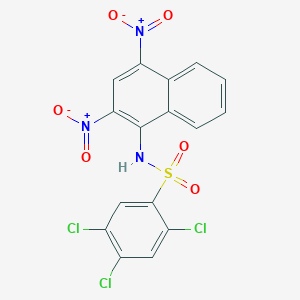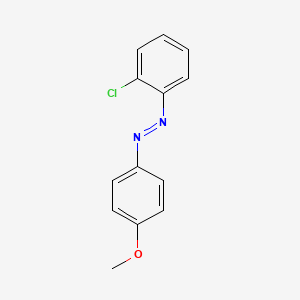
1-(Nitrosopropylamino)-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Nitrosopropylamino)-2-propanone is an organic compound that belongs to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine. These compounds are of significant interest due to their potential carcinogenic properties .
Preparation Methods
The synthesis of 1-(Nitrosopropylamino)-2-propanone typically involves the nitrosation of secondary amines. The reaction is carried out using nitrous acid (HNO2) in an acidic medium. The general reaction scheme is as follows: [ \text{R}_2\text{NH} + \text{HNO}_2 \rightarrow \text{R}_2\text{N-N=O} + \text{H}_2\text{O} ] In this case, the secondary amine is propylamine, and the reaction conditions involve maintaining a cold acidic solution to facilitate the formation of the nitrosamine .
Chemical Reactions Analysis
1-(Nitrosopropylamino)-2-propanone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include nitrous acid for nitrosation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-(Nitrosopropylamino)-2-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies often focus on its mutagenic and carcinogenic properties.
Medicine: Research is conducted to understand its effects on biological systems and its potential role in drug development.
Industry: It is used in the production of rubber and other materials where nitrosamines are involved
Mechanism of Action
The mechanism by which 1-(Nitrosopropylamino)-2-propanone exerts its effects involves the formation of reactive intermediates that can interact with DNA and other cellular components. These interactions can lead to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites in DNA and proteins, leading to various biochemical pathways being affected .
Comparison with Similar Compounds
1-(Nitrosopropylamino)-2-propanone can be compared with other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). While all these compounds share the nitroso group, they differ in their alkyl substituents, which can influence their reactivity and biological effects. For instance, NDMA and NDEA are also known for their carcinogenic properties, but their specific effects and applications may vary .
Conclusion
This compound is a compound of significant interest due to its chemical properties and potential applications in various fields. Understanding its synthesis, reactions, and effects can provide valuable insights into its role in scientific research and industry.
Properties
CAS No. |
39603-54-8 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-(2-oxopropyl)-N-propylnitrous amide |
InChI |
InChI=1S/C6H12N2O2/c1-3-4-8(7-10)5-6(2)9/h3-5H2,1-2H3 |
InChI Key |
SVLUODRIGFJEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


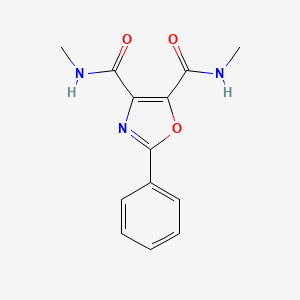
![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)

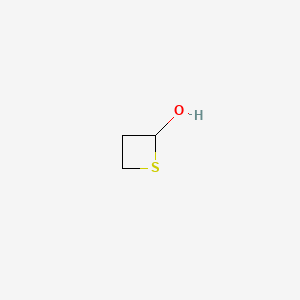

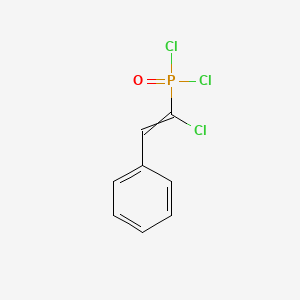
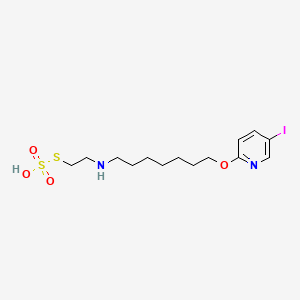
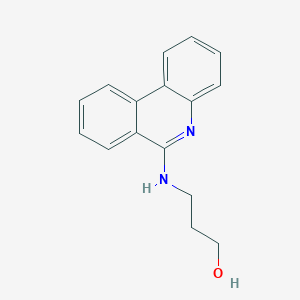
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)
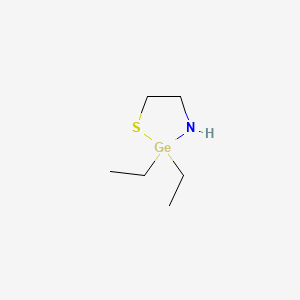
![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
